N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
Description
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a tetrahydroquinazolin derivative featuring a 3,4-dimethoxyphenyl substituent at position 7 and an acetamide group at position 2.
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C18H19N3O4/c1-10(22)20-18-19-9-13-14(21-18)6-12(7-15(13)23)11-4-5-16(24-2)17(8-11)25-3/h4-5,8-9,12H,6-7H2,1-3H3,(H,19,20,21,22) |
InChI Key |
MEWWVJLSSHMAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the quinazolinone core. The final step involves the acylation of the quinazolinone with acetic anhydride to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it a useful tool for probing biochemical pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism by which N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity (logP): The 4-methylphenyl analog (logP 2.325) exhibits moderate lipophilicity, attributed to the hydrophobic methyl group . Methoxy groups increase polarity but may also introduce steric bulk, complicating membrane permeability .
Molecular Weight and Functional Groups:
- The 2-furyl analog (305.72 g/mol) has a higher molecular weight due to the chloroacetamide and furan substituents. The furan ring introduces aromatic heterocyclic character, which may enhance binding interactions but could reduce metabolic stability .
- The target compound’s molecular weight is predicted to be higher than 295.34 g/mol (4-methylphenyl analog) due to the additional oxygen atoms in the dimethoxy groups.
Ionization and Solubility (pKa):
- The 2-furyl analog’s pKa of 9.65 suggests basicity, likely from the quinazolin nitrogen, which may influence ionization and solubility under physiological conditions .
- The target compound’s dimethoxy groups are unlikely to ionize but may participate in hydrogen bonding, affecting solubility and target affinity.
Polar Surface Area (PSA): The 4-methylphenyl analog’s PSA of 58.13 Ų aligns with moderate permeability, typical for orally bioavailable drugs.
Research Findings and Implications
- Substituent-Driven Design: Methyl vs. Methoxy: Methyl groups enhance lipophilicity, favoring membrane permeability, while methoxy groups improve solubility but may reduce bioavailability. Heterocyclic vs.
Gaps and Future Directions:
- Experimental data for the target compound (e.g., logP, solubility) are needed to validate hypotheses.
- Comparative studies on biological activity (e.g., enzyme inhibition) across substituent variants would clarify structure-activity relationships.
Biological Activity
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H21N3O
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activity that is crucial in pain perception and inflammatory responses.
- Cell Cycle Regulation : It appears to influence the cell cycle by inducing apoptosis in certain cancer cell lines.
Anticancer Activity
Several studies have reported the anticancer properties of this compound:
- In vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties:
- In vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting its potential use in treating inflammatory diseases.
Case Studies
-
Study on Breast Cancer Cells :
- A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in MCF-7 xenograft models. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
-
Anti-inflammatory Model :
- In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to untreated groups. Histopathological examination showed reduced synovial inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
